Cas no 202279-42-3 (1,3-Benzenediamine, 4-(1-piperidinyl)-)

1,3-Benzenediamine, 4-(1-piperidinyl)-, is a substituted aromatic diamine featuring a piperidinyl functional group. This compound is of interest in synthetic organic chemistry due to its bifunctional amine reactivity and structural versatility. The presence of the piperidinyl moiety enhances its potential as an intermediate in the synthesis of complex heterocycles, pharmaceuticals, or specialty polymers. Its dual amine groups allow for selective modifications, making it useful in crosslinking or polymerization applications. The electron-donating nature of the piperidinyl group may also influence its reactivity in electrophilic aromatic substitution or coordination chemistry. Careful handling is advised due to the typical hazards associated with aromatic amines.
1,3-Benzenediamine, 4-(1-piperidinyl)- structure
202279-42-3 structure
Product name:1,3-Benzenediamine, 4-(1-piperidinyl)-
CAS No:202279-42-3
MF:C11H17N3
MW:191.272782087326
CID:3103274
PubChem ID:1544517

1,3-Benzenediamine, 4-(1-piperidinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzenediamine, 4-(1-piperidinyl)-
    • 4-piperidin-1-ylbenzene-1,3-diamine
    • Oprea1_017303
    • AK-968/11283286
    • AKOS005291649
    • SCHEMBL8154041
    • 202279-42-3
    • 4-(piperidin-1-yl)benzene-1,3-diamine
    • UNBADGOPDIOVNX-UHFFFAOYSA-N
    • 3-amino-4-(1-piperidinyl)phenylamine
    • STK686931
    • Inchi: InChI=1S/C11H17N3/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2
    • InChI Key: UNBADGOPDIOVNX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 191.142247555Da
  • Monoisotopic Mass: 191.142247555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 55.3Ų

1,3-Benzenediamine, 4-(1-piperidinyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB552790-1 g
4-Piperidin-1-ylbenzene-1,3-diamine; .
202279-42-3
1g
€935.40 2022-03-01
abcr
AB552790-500 mg
4-Piperidin-1-ylbenzene-1,3-diamine; .
202279-42-3
500MG
€688.90 2022-03-01

Additional information on 1,3-Benzenediamine, 4-(1-piperidinyl)-

Introduction to 1,3-Benzenediamine, 4-(1-piperidinyl)- (CAS No: 202279-42-3)

1,3-Benzenediamine, 4-(1-piperidinyl)-, also known by its CAS number 202279-42-3, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a benzene ring with two amino groups at the 1 and 3 positions and a piperidinyl group at the 4 position. This configuration imparts distinctive electronic and steric properties, making it a valuable component in research and development.

The synthesis of 1,3-Benzenediamine, 4-(1-piperidinyl)- involves multi-step reactions that typically include nucleophilic substitution or coupling processes. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, aligning with the growing demand for sustainable chemical processes. Researchers have explored various catalysts, including transition metal catalysts and enzymes, to optimize the synthesis pathway of this compound.

In terms of applications, 1,3-Benzenediamine, 4-(1-piperidinyl)- has been utilized in the development of advanced materials such as conductive polymers and coordination polymers. Its ability to act as a ligand in metal complexes has been extensively studied. For instance, recent studies have demonstrated its effectiveness in forming stable metal-organic frameworks (MOFs) with potential applications in gas storage and catalysis.

The electronic properties of 1,3-Benzenediamine, 4-(1-piperidinyl)- make it an attractive candidate for use in organic electronics. Its conjugated system allows for efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have investigated its performance as an electron donor material in bulk heterojunction solar cells, showing promising results in terms of power conversion efficiency.

Beyond materials science, this compound has also found relevance in medicinal chemistry. The piperidinyl group introduces a rigid structure that can enhance bioavailability when incorporated into drug molecules. Recent studies have explored its potential as a building block for bioactive compounds targeting various therapeutic areas such as cancer and neurodegenerative diseases.

The environmental impact of synthesizing and using 1,3-Benzenediamine, 4-(1-piperidinyl)- has been a focus of recent research efforts. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during its production. For example, solvent-free reaction conditions and biodegradable catalysts are being tested to enhance the sustainability of this compound's synthesis.

In conclusion, 1,3-Benzenediamine, 4-(1-piperidinyl)-, with its CAS number 202279-42-3, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions aimed at harnessing its full potential while ensuring sustainable practices are adopted throughout its lifecycle.

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